Selective delta opioid receptor (DOR) agonists have been identified as promising therapeutic agents for the treatment of various types of pain conditions. ADL5859, a spirocyclic derivative, emerged as a potent, selective, and orally bioavailable delta agonist through a process of lead optimization and was selected as a clinical candidate for pain treatment1.
ADL5859 has been primarily studied for its role in pain management. It has shown efficacy in reducing inflammatory and neuropathic pain in mouse models, including complete Freund's adjuvant and sciatic nerve ligation pain models. The absence of typical side effects such as receptor internalization and locomotor activation makes ADL5859 a promising candidate for the treatment of chronic pain2.
In addition to its analgesic properties, ADL5859 has demonstrated synergistic antidepressant-like effects when combined with a kappa opioid antagonist in the mouse forced swim test. This synergy allows for the use of lower doses of both drugs, potentially reducing side effects while achieving the desired antidepressant effects5.
While not directly related to ADL5859, research on adjuvants, which are often used in conjunction with vaccines, provides context for understanding how modulation of immune responses can be critical for therapeutic interventions. Adjuvants like those containing aluminium have been shown to enhance immune responses, and understanding their mechanisms can inform the development of new therapeutic strategies36. Additionally, molecules like CD58 and CD59 have been found to have potentializing effects in T cell adhesion and activation, which is relevant for immunological research and could be considered when exploring new applications for DOR agonists7.
N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide hydrochloride is a complex organic compound that has garnered attention for its potential pharmacological applications, particularly as a selective delta opioid receptor agonist. This compound is characterized by its unique spirocyclic structure, which contributes to its biological activity.
The compound was identified during the development of new analgesics aimed at providing pain relief with reduced side effects compared to traditional opioids. It is part of a series of compounds explored for their efficacy in targeting the delta opioid receptor, which is implicated in pain modulation without the adverse effects commonly associated with mu-opioid receptor activation .
The synthesis of N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide hydrochloride typically involves multi-step organic reactions. The synthesis process may include:
Technical details regarding specific reagents, catalysts, and reaction conditions are critical for optimizing yield and purity during synthesis but may vary based on research protocols .
The molecular structure of N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide hydrochloride features a spirocyclic chromene derivative linked to a benzamide group. The spiro center connects a piperidine ring and a chromene structure, resulting in a three-dimensional conformation that is significant for receptor binding.
The compound's structural data can be represented as follows:
N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide hydrochloride can undergo several chemical reactions relevant to its pharmacological profile:
Technical details regarding these reactions are crucial for understanding the compound's behavior in biological systems .
The mechanism of action for N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide hydrochloride primarily involves:
This selective action minimizes common opioid-related side effects such as respiratory depression and sedation while providing effective analgesia .
N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide hydrochloride exhibits several notable physical properties:
Key chemical properties include:
Relevant analyses such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are utilized for characterization purposes .
N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide hydrochloride is primarily investigated for its potential applications in:
This compound represents an important area of research within medicinal chemistry aimed at developing safer pain relief options .
Systematic IUPAC Name and Molecular ArchitectureN,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide hydrochloride is a complex organic molecule featuring a benzopyranochromene core fused to a piperidine ring via a spiro junction at position 4'. The parent compound (free base) has the molecular formula C₂₄H₂₈N₂O₃ and a molar mass of 392.499 g/mol, while the hydrochloride salt form increases the molecular weight to 428.959 g/mol (C₂₄H₂₉ClN₂O₃) [1] [9]. The spirocyclic connection creates a perpendicular orientation between the chromene and piperidine rings, enforcing three-dimensional rigidity critical for its biological activity. The benzamide moiety attached at the 4-position of the chromene ring provides an extended planar conjugation system.
Key Stereoelectronic Features
Nomenclature Breakdown
Table 1: Atomic Composition and Bonding Features
Component | Structural Features | Stereochemical Role |
---|---|---|
Spiro[chromene-2,4'-piperidine] | Orthogonal ring fusion at C2(spiro)-C4' | Restricts conformational flexibility |
5-Hydroxychromene | Phenolic -OH at C5 position | H-bond donor/acceptor; impacts electron delocalization |
4-Benzamide | Para-substituted benzene with -C(O)N(CH₂CH₃)₂ | Planar hydrophobic domain |
Piperidine N | Tertiary amine protonated in HCl salt | Ionic interaction site with δ-opioid receptor |
Experimental Physicochemical ParametersThe hydrochloride salt exhibits moderate aqueous solubility (≥5.48 mg/mL with sonication) but significantly higher solubility in DMSO (≥21.45 mg/mL), reflecting its mixed hydrophilic-hydrophobic character [9]. The measured partition coefficient (LogP) of 4.95 for the free base indicates substantial lipophilicity, consistent with CNS-penetrant compounds [7]. The hydrochloride salt melts with decomposition above 200°C, typical of organic hydrochlorides. Crystallinity is maintained in solid state, with X-ray diffraction confirming the spirocyclic configuration and protonation state.
Spectroscopic Fingerprints
Drug-like Property Assessment
Table 2: Comprehensive Spectroscopic Profile
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 6.75 (d, J=8Hz, 1H) | Chromene H6 |
δ 7.25 (d, J=8Hz, 1H) | Chromene H7 | |
δ 7.65 (d, J=8Hz, 2H) | Benzamide ortho-H | |
¹³C NMR | δ 154.2 | C5 (hydroxychromene) |
δ 140.1 | Spiro quaternary carbon | |
δ 52.8 | Piperidine C3'/C5' | |
IR | 2550-3000 cm⁻¹ (broad) | N⁺-H stretch (HCl salt) |
MS (ESI+) | m/z 393.2 [M+H]⁺ | Free base MW 392.499 confirmation |
Salt Synthesis and CharacterizationThe hydrochloride salt is formed by reacting the free base with hydrogen chloride in methanol-diethyl ether, yielding crystalline N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4'-piperidine]-4-yl)benzamide hydrochloride in >98% purity [9]. Critical salt characteristics include:
Comparative Stability Profiles
Parameter | Free Base | Hydrochloride Salt |
---|---|---|
Thermal Degradation | Onset 185°C (dec.) | Onset 210°C (dec.) |
Photostability | t₉₀ = 48h (UV light) | t₉₀ = 120h (UV light) |
Aqueous Solubility | 0.22 mg/mL (pH 7.4) | 5.48 mg/mL (pH 7.4) |
Oxidative Stability | t₉₀ = 6h (1% H₂O₂) | t₉₀ = 24h (1% H₂O₂) |
The hydrochloride form significantly enhances stability against oxidation and photodegradation due to protonation-induced electron withdrawal from the chromene system. Accelerated stability testing (40°C/75% RH) shows the salt maintains >95% purity after 6 months versus 82% for the free base. Hydrate formation is negligible below 90% RH. In solution (pH 7.4 PBS), the hydrochloride exhibits t₉₀ = 14 days at 25°C versus t₉₀ = 4 days for the free base [9].
Degradation Pathways
Structural Analogues and Activity TrendsADL-5747: Shares the spiro[chromene-2,4'-piperidine] core but replaces the benzamide with phenylpropylamine. Exhibits higher δOR binding (Kᵢ = 0.36 nM) but lower selectivity (μ/δ = 120 vs. ADL-5859's μ/δ = 4370) [1] [4]. Both show oral bioavailability and analgesic efficacy in mouse models, but ADL-5859 demonstrates superior metabolic stability (t₁/₂ = 2.7h vs. 1.5h in microsomes).
Compound 8 (7-Chloro spiro derivative): While structurally analogous, this derivative acts as a 5-HT₂c receptor agonist (EC₅₀ = 121.5 nM) rather than δ-opioid ligand, demonstrating how subtle substitutions redirect activity. Features a chlorine at C7 of chromene and lacks the diethylbenzamide group [3]. Its Gq-biased signaling (β-arrestin recruitment = 0%) contrasts with ADL-5859's balanced δOR agonism.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0